乙酰丙氨酰-丙氨酰-丙氨酰-丙氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

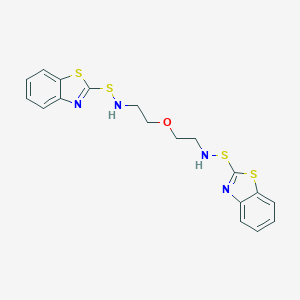

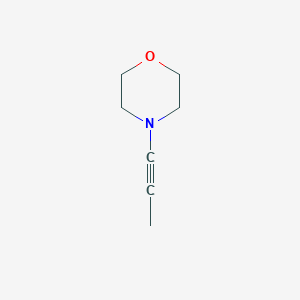

Acetylalanyl-alanyl-alanyl-alanine is a tetrapeptide composed of four alanine residues, with the N-terminal alanine acetylated . It is a non-essential amino acid that occurs in high levels in its free state in plasma . It is produced from pyruvate by transamination .

Molecular Structure Analysis

The molecular formula of Acetylalanyl-alanyl-alanyl-alanine is C14H24N4O6 . Its average mass is 344.364 Da and its monoisotopic mass is 344.169586 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of Acetylalanyl-alanyl-alanyl-alanine include a density of 1.2±0.1 g/cm3, boiling point of 807.4±65.0 °C at 760 mmHg, and a flash point of 442.1±34.3 °C . It has 10 hydrogen bond acceptors, 5 hydrogen bond donors, and 8 freely rotating bonds .科学研究应用

酶活性与特异性

一项研究从人红细胞中发现了一种新的酶,N-乙酰丙氨酸氨肽酶,它以高特异性从肽(包括 N-乙酰丙氨酰-丙氨酰-丙氨酸)中释放 N-乙酰丙氨酸。这种酶对于理解涉及 N-乙酰丙氨酸肽的代谢途径及其在红细胞中的生理作用非常重要,尽管其确切功能仍然未知 (Schoenberger & Tschesche, 1981)。

在弹性蛋白酶活性中的作用

乙酰-L-丙氨酰-L-丙氨酰-L-丙氨酸甲酯被认为是弹性蛋白酶的高度特异性底物,为研究粗制剂中的弹性蛋白酶活性和了解该酶在生理和病理过程中的作用提供了一个工具 (Gertler & Hofmann, 1970)。

肽聚糖生物合成

对大肠杆菌中D-丙氨酰-D-丙氨酸添加酶的研究(该酶将 D-丙氨酰残基掺入细菌细胞壁肽聚糖中)突出了乙酰丙氨酰肽在细菌生长和耐药机制中的作用。靶向这一途径可以为开发抗菌剂提供新的策略 (Duncan, van Heijenoort, & Walsh, 1990)。

结构分析和光谱学

振动光谱研究利用了包括乙酰丙氨酰-丙氨酰-丙氨酸在内的肽,以了解蛋白质和 DNA 的结构、水合作用以及生物分子的结合。这些研究有助于我们了解肽如何与其他分子相互作用以及它们在生物系统中的作用 (Jalkanen et al., 2006)。

抗菌和免疫原性

使用纯化酶在粪肠球菌中肽聚糖前体的 l-丙氨酰-l-丙氨酸侧链的酶促合成证明了乙酰丙氨酰-丙氨酰-丙氨酸等肽在细菌细胞壁结构中的重要性,以及在抗菌策略中靶向这些途径的潜力 (Bouhss et al., 2002)。

属性

IUPAC Name |

2-[2-[2-(2-acetamidopropanoylamino)propanoylamino]propanoylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O6/c1-6(15-10(5)19)11(20)16-7(2)12(21)17-8(3)13(22)18-9(4)14(23)24/h6-9H,1-5H3,(H,15,19)(H,16,20)(H,17,21)(H,18,22)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZJRQOAVRANIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10935076 |

Source

|

| Record name | N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(1-hydroxyethylidene)amino]propylidene}amino)propylidene]amino}propylidene)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetylalanyl-alanyl-alanyl-alanine | |

CAS RN |

15483-58-6 |

Source

|

| Record name | Acetylalanyl-alanyl-alanyl-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015483586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC333574 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(1-hydroxyethylidene)amino]propylidene}amino)propylidene]amino}propylidene)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenol, 2-[(4-hydroxyphenyl)thio]-](/img/structure/B100646.png)

![Pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B100659.png)

![7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B100660.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B100664.png)